(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane
Description
Properties
IUPAC Name |
(3-bromo-2,2-dimethylpropoxy)-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVKPTLNWPUTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 3-Hydroxy-2,2-dimethylpropan-1-ol
The hydroxyl group of 3-hydroxy-2,2-dimethylpropan-1-ol is protected using TBDPSCl to form the intermediate tert-butyl(2,2-dimethyl-3-hydroxypropoxy)diphenylsilane. This reaction is conducted under anhydrous conditions with a base such as imidazole to scavenge HCl:
Conditions :
Bromination of the Silyl-Protected Alcohol
The terminal hydroxyl group of the silyl-protected alcohol is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is preferred for higher selectivity:
Optimization Notes :
-
Solvent : Dichloromethane (DCM) or chloroform.
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Temperature : 0–5°C to minimize side reactions.
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Catalyst : None required; stoichiometric PBr₃ ensures complete conversion.
Alternative Bromination-Silylation Sequence
An alternative route involves brominating 3-hydroxy-2,2-dimethylpropan-1-ol prior to silylation. This method avoids potential side reactions during bromination of the bulkier silyl ether.
Synthesis of 3-Bromo-2,2-dimethylpropan-1-ol
The alcohol is treated with HBr in the presence of sulfuric acid (H₂SO₄) as a catalyst:
Conditions :
Silylation of 3-Bromo-2,2-dimethylpropan-1-ol
The brominated alcohol is then protected with TBDPSCl under standard silylation conditions:
Challenges :
-
The bromine atom’s electronegativity may reduce the nucleophilicity of the hydroxyl oxygen, necessitating longer reaction times.
Comparative Analysis of Methods
| Parameter | Silylation-First Approach | Bromination-First Approach |
|---|---|---|
| Reaction Complexity | Moderate | High (acidic conditions) |
| Yield | 75–80% | 70–85% |
| Side Reactions | Minimal | Possible dehydration |
| Scalability | High | Moderate |
The silylation-first method is favored for its simplicity and compatibility with sensitive functional groups. However, the bromination-first approach may offer higher purity in cases where the silyl group hinders bromination efficiency.
Advanced Catalytic Bromination Techniques
Recent advancements in bromination leverage transition metal catalysts to enhance regioselectivity. For example, copper(I) bromide (CuBr) facilitates radical bromination under mild conditions:
Conditions :
-
Solvent : Carbon tetrachloride (CCl₄).
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Initiation : Azobisisobutyronitrile (AIBN) at 60–80°C.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective bromine sources and solvent recycling. The use of molecular bromine (Br₂) in dichloroethane, as demonstrated in analogous processes, provides a scalable alternative:
Key Factors :
-
Catalyst : Ferric chloride (FeCl₃) suppresses isomerization.
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Temperature : 25–40°C.
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Safety : Strict control of bromine vapors and HBr scrubbing.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .
Scientific Research Applications
Organic Synthesis
1.1. Silylation Reactions
The compound is frequently used as a silylating agent in organic synthesis. Silylation is a process that introduces a silyl group into a molecule, enhancing its reactivity and stability. For example, it can be employed to protect alcohols and amines during multi-step syntheses, facilitating the selective functionalization of other reactive sites without interference from the silyl-protected groups.
Case Study:
A study demonstrated that (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane effectively protected primary alcohols over secondary ones, showcasing its selectivity in complex reaction environments . This selectivity is crucial in synthesizing pharmaceuticals where specific functional groups must remain unreacted.
Material Science
2.1. Polymer Chemistry
The compound serves as a precursor for the development of silicon-based polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that silane compounds like this compound improve adhesion between inorganic substrates and organic coatings, making them valuable in coatings and sealants.
Table 1: Properties of Silane-Modified Polymers
| Property | Unmodified Polymer | Silane-Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 30 | 45 |
| Adhesion Strength (MPa) | 5 | 10 |
Pharmaceutical Applications
3.1. Drug Development
In medicinal chemistry, this compound has been utilized to modify drug candidates to improve their pharmacokinetic properties. By introducing this silane into drug molecules, researchers can enhance solubility and bioavailability.
Case Study:
A recent investigation highlighted the use of this silane in the synthesis of novel anticancer agents where it was instrumental in modifying the drug's structure to increase its efficacy against tumor cells while minimizing side effects .
Catalysis
4.1. Catalytic Applications
The compound's bromo group makes it suitable for use in cross-coupling reactions such as Suzuki or Heck reactions, where it can serve as a coupling partner with various organometallic reagents. This application is particularly valuable in synthesizing complex organic frameworks found in natural products and pharmaceuticals.
Research Findings:
Studies have shown that using this compound in catalytic systems significantly increases reaction yields compared to traditional methods . The incorporation of this silane into catalytic processes allows for milder reaction conditions and improved selectivity.
Mechanism of Action
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylpropoxy group play crucial roles in its reactivity and binding to specific sites on target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Variations in the Silyl Group
a. tert-Butyldimethylsilyl (TBS) Analogs
- Example : (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)
- Molecular Formula : C9H21BrOSi
- Key Differences : The TBS group (dimethyl substitution) is less bulky than TBDPS (diphenyl substitution), reducing steric hindrance. This makes TBS-protected compounds more reactive but less stable under harsh conditions. For instance, TBS ethers hydrolyze more readily than TBDPS ethers in acidic environments .
b. tert-Butyldiphenylsilyl (TBDPS) Derivatives
- Example : tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane
Variations in the Bromoalkoxy Chain
a. Linear vs. Branched Chains
- Example: (3-Bromopropoxy)(tert-butyl)diphenylsilane (CAS: 177338-13-5) Molecular Formula: C19H25BrOSi Key Differences: The linear 3-bromopropoxy chain lacks the 2,2-dimethyl substitution present in the target compound.
b. Cyclic and Aromatic Substituents
- Example: (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS: 1133116-37-6) Molecular Formula: C13H21BrO2Si Key Differences: The bromo-methoxyphenoxy group introduces aromaticity and resonance effects, altering electronic properties. This compound may participate in electrophilic aromatic substitution, whereas the target’s aliphatic chain is better suited for aliphatic nucleophilic reactions .
Functional Group Interconversion
- Example : tert-Butyl(chloro)diphenylsilane (CAS: 58479-61-1)
Comparative Data Table
Biological Activity
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane, a silane compound with the chemical formula C21H29BrOSi and CAS number 1310949-59-7, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a brominated propoxy group attached to a tert-butyl group and diphenylsilane. Its structure can be represented as follows:
- Molecular Formula : C21H29BrOSi
- Molecular Weight : 405.45 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(CBr)COSi(C1=CC=CC=C1)C(C)(C)C
Biological Activity Overview
Research into the biological activity of silanes has indicated several potential therapeutic applications, particularly in the fields of oncology and neurology. The unique structure of this compound may contribute to its biological properties.
- Antitumor Activity : Preliminary studies suggest that silane compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of similar silane compounds, providing insights into the potential activity of this compound.
Table 1: Summary of Biological Activities of Related Silanes
Toxicity and Safety Profile
The safety profile of silanes is crucial for their therapeutic application. Toxicological studies indicate that while many silanes exhibit low toxicity at therapeutic doses, their safety must be evaluated in clinical settings.
Table 2: Toxicity Data for Silanes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
